2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine
Description
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 3,4-dichlorophenylpiperazine moiety at position 2. The 3,4-dichlorophenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor binding affinity, particularly for serotonin and dopamine receptors .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c1-11-4-5-18-15(19-11)21-8-6-20(7-9-21)12-2-3-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTZRZHPUAABEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3,4-dichlorophenyl Group: The piperazine intermediate is then reacted with 3,4-dichlorophenyl derivatives under basic conditions to introduce the 3,4-dichlorophenyl group.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological molecules and pathways.
Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds with Pyrimidine/Pyridine Cores and Piperazine Substituents
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20)
- Structure : Pyridine core with a sulfonamide group and phenylcarbamoyl substituent.
- Synthesis : 80% yield via reaction of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-pyridinesulfonamide with phenyl isocyanate .
- Properties : Melting point 177–180°C; IR and NMR data confirm NH, C=O, and SO₂ groups .
- Comparison : The sulfonamide group increases polarity compared to the target compound’s methyl group, likely reducing lipophilicity but improving aqueous solubility.
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21)
- Structure : Similar to Compound 20 but with a 4-chlorophenylcarbamoyl group.
- Synthesis : 65% yield using 4-chlorophenyl isocyanate .
- Properties : Melting point 164–168°C; distinct ¹H-NMR signals for H-6 3,4-diClPh and H-5 pyrid. .
- Comparison : The electron-withdrawing chlorine atom may enhance receptor binding via halogen bonding, a feature absent in the target compound.
Electrochemically Synthesized Pyrimidine-Triazole Hybrids (5a–5c)
- Structures : Pyrimidine cores linked to triazole moieties via sulfur bridges, e.g., 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidine (5b) .
- Synthesis : Electrochemical methods yield compounds with triazole groups, which may improve metabolic stability.
Thieno-Pyrimidine Derivatives
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structure: Thieno[2,3-d]pyrimidine core with 4-fluorophenyl and methyl groups.
- Properties : CAS 670270-97-0; fluorophenyl substitution may enhance CNS penetration via increased lipophilicity .
7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
- Structure: Thieno[3,2-d]pyrimidinone core with dual halogenated phenyl groups.
- Properties : CAS 1219901-87-7; the ketone group introduces hydrogen-bonding capacity .
- Comparison: The pyrimidinone core’s electron-deficient nature may enhance interactions with enzymatic active sites, unlike the target compound’s unmodified pyrimidine .
Pyrido-Pyrimidinones and Other Heterocycles
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Pyrido[1,2-a]pyrimidinone with dimethoxyphenyl and methylpiperazine groups.
Data Table: Key Attributes of Selected Analogs
Key Findings and Implications
- Structural Flexibility : Piperazine-linked dichlorophenyl groups are conserved across analogs, suggesting critical roles in receptor interaction .
- Substituent Effects: Sulfonamides (e.g., Compound 20) improve solubility, while methyl or halogenated aryl groups (e.g., thienopyrimidines) enhance lipophilicity and CNS targeting .
- Core Modifications: Thienopyrimidine and pyrido-pyrimidinone cores offer distinct electronic profiles compared to pyrimidine, influencing binding kinetics and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
